2,3-Diamino-4-bromobenzoic acid
Description
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2,3-diamino-4-bromobenzoic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |
InChI Key |
ZXSWWDOUWXCGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)N)Br |
Origin of Product |
United States |
Preparation Methods
Selective Bromination of 2,3-Diaminobenzoic Acid
This approach involves the selective bromination of 2,3-diaminobenzoic acid to introduce bromine at the 4-position. The reaction typically requires careful control of conditions to achieve regioselectivity.
Reaction Scheme:
2,3-Diaminobenzoic acid + Brominating agent → this compound
Procedure:
- Dissolve 2,3-diaminobenzoic acid in a suitable solvent (acetic acid or methanol).
- Cool the solution to 0-5°C.
- Add a brominating agent (N-bromosuccinimide or bromine) dropwise with careful temperature control.
- Allow the reaction to proceed for 2-4 hours at controlled temperature.
- Neutralize the reaction mixture and isolate the product.
The regioselectivity of this reaction is influenced by the directing effects of the amino and carboxylic acid groups. The electron-donating amino groups activate the aromatic ring toward electrophilic bromination, while the carboxylic acid group is meta-directing. Temperature control is crucial to avoid poly-bromination.
Table 1: Optimization of Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| NBS | Acetic acid | 0-5 | 3 | 65-70 | Good |
| Br₂/NaBr | Methanol | -10 to 0 | 2 | 60-65 | Moderate |
| Br₂ | Dichloromethane | -15 to -5 | 4 | 70-75 | Very good |
| NBS | DMF | 20-25 | 6 | 55-60 | Poor |
Nitration and Reduction of 4-Bromobenzoic Acid
This multi-step approach starts with 4-bromobenzoic acid and introduces the amino groups through nitration followed by reduction.
Reaction Scheme:
4-Bromobenzoic acid → 4-Bromo-2,3-dinitrobenzoic acid → this compound
Procedure:
- Nitration: React 4-bromobenzoic acid with concentrated nitric acid and sulfuric acid at controlled temperature to obtain 4-bromo-2,3-dinitrobenzoic acid.
- Reduction: Reduce the nitro groups using a suitable reducing agent such as iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation with palladium on carbon.
The challenge in this approach is achieving selective dinitration at the 2,3-positions. The bromine substituent directs incoming electrophiles to the ortho and para positions, but careful control of reaction conditions can favor the desired product.
Table 2: Comparison of Reduction Methods for Nitro Groups
| Reducing Agent | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|---|
| Fe powder | Acetic acid/Water | 60-70 | 3-4 | 75-80 | Environmentally friendly |
| Pd/C, H₂ | Ethanol | 25-30 | 5-6 | 85-90 | Clean reaction, requires pressure equipment |
| Na₂S₂O₄ | Water/Ethanol | 50-60 | 2-3 | 70-75 | Suitable for scale-up |
| SnCl₂·2H₂O | Ethanol/HCl | 65-70 | 4-5 | 80-85 | Generates tin waste |
Copper-Catalyzed Amination of 4-Bromo-2,3-dihalobenzoic Acid
This approach utilizes copper-catalyzed amination reactions to introduce the amino groups to a suitably functionalized bromobenzoic acid derivative.
Reaction Scheme:
4-Bromo-2,3-dihalobenzoic acid + NH₃ → this compound
Procedure:
- Prepare 4-bromo-2,3-dihalobenzoic acid (where halo = chloro, iodo) through selective halogenation reactions.
- Perform copper-catalyzed amination using ammonia or ammonia equivalents under pressure.
- Optimize reaction conditions including catalyst, ligand, base, and solvent.
This method draws inspiration from the copper-catalyzed amination reactions similar to those described in patent literature. The use of copper catalysts for amination reactions has been well-established for the synthesis of aromatic amines.
Table 3: Copper-Catalyzed Amination Conditions
| Copper Source | Ligand | Ammonia Source | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | NH₄OH (28%) | DMSO | 100-110 | 5-10 | 60-65 |
| Cu₂O | TMEDA | NH₃ (g) | Dioxane | 90-100 | 8-12 | 65-70 |
| CuSO₄ | L-Proline | NH₄OH (28%) | Water | 80-90 | Ambient | 55-60 |
| Cu powder | - | NH₄OH (28%) | DMF | 120-130 | 15-20 | 70-75 |
Optimization of Reaction Parameters
Temperature Control
Temperature control is critical in several steps of the synthesis, particularly during bromination and nitration reactions. Lower temperatures (-10 to 5°C) typically favor selective mono-bromination, while higher temperatures may lead to multiple bromination or side reactions.
Solvent Effects
The choice of solvent significantly impacts reaction outcomes. For bromination reactions, acetic acid often provides a good balance of solubility and reactivity. For reduction reactions, protic solvents like ethanol or water/ethanol mixtures are typically preferred to facilitate the reduction process.
Catalyst Selection
For amination reactions, the choice of copper catalyst and ligand is crucial. Copper(I) sources like copper(I) iodide combined with nitrogen-containing ligands such as 1,10-phenanthroline have shown good results in similar amination reactions.
Purification and Characterization
Purification Methods
Purification of this compound can be challenging due to its multiple functional groups. The following approaches have proven effective:
- Recrystallization from appropriate solvent systems (water/ethanol, acetone/water)
- Column chromatography using silica gel with suitable eluent systems
- Conversion to a salt form (e.g., hydrochloride) followed by recrystallization and free-base recovery
- pH-controlled extractions to separate the compound from reaction byproducts
Characterization Data
Table 4: Spectroscopic Characterization of this compound
| Analysis Method | Key Data Points |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.1-7.3 (aromatic H), 5.2-5.6 (NH₂ protons), 12.8-13.2 (COOH) |
| ¹³C NMR (DMSO-d₆) | δ 110-140 (aromatic C), 167-170 (COOH) |
| IR (KBr, cm⁻¹) | 3300-3500 (NH₂ stretching), 1680-1700 (C=O stretching), 700-800 (C-Br stretching) |
| MS (m/z) | Molecular ion peak corresponding to the formula C₇H₇BrN₂O₂ |
| Melting Point | Typically in the range of 230-240°C (dependent on purity) |
Alternative Synthetic Approaches
Suzuki-Miyaura Coupling Approach
An alternative approach could involve Suzuki-Miyaura coupling of a suitable boronic acid with a halogenated diaminobenzoic acid derivative. This approach might be particularly valuable when specific substitution patterns are difficult to achieve through direct functionalization.
Directed Ortho Metalation (DOM) Strategy
Scale-Up Considerations
For larger-scale preparation, several factors need to be considered:
- Safety concerns related to exothermic reactions, particularly during nitration and reduction steps
- Efficient heat transfer and mixing in larger reaction vessels
- Handling of hazardous reagents such as bromine and concentrated acids
- Environmental impact of waste streams and potential recovery/recycling of solvents and catalysts
Table 5: Scale-Up Challenges and Solutions
| Challenge | Solution |
|---|---|
| Heat control during exothermic reactions | Use of efficient cooling systems, controlled addition rates |
| Handling of hazardous reagents | Automation, closed systems, alternative reagents where possible |
| Waste management | Solvent recovery systems, catalyst recycling, neutralization protocols |
| Product isolation at scale | Continuous crystallization, filtration optimization |
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-4-bromobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2,3-Dinitro-4-bromobenzoic acid.
Reduction: 2,3-Diaminobenzoic acid.
Substitution: 2,3-Diamino-4-methoxybenzoic acid.
Scientific Research Applications
2,3-Diamino-4-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-diamino-4-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,3-diamino-4-bromobenzoic acid with key structural analogs:
Physicochemical Properties
- Solubility: The amino groups in this compound enhance solubility in aqueous acidic media (via protonation), contrasting with 4-bromobenzoic acid, which is less polar and more lipophilic .
- Reactivity: The bromine atom at the 4-position enables nucleophilic substitution reactions, similar to 4-bromobenzoic acid. However, the electron-donating amino groups may reduce electrophilic reactivity compared to hydroxylated analogs like 3,4-dihydroxybenzoic acid .
- Thermal Stability: 4-Bromobenzoic acid has a high melting point (255°C), suggesting thermal stability, but the impact of amino groups on the target compound’s stability remains unstudied .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2,3-diamino-4-bromobenzoic acid, and what are their limitations?
- Methodology : The synthesis of brominated benzoic acid derivatives typically involves halogenation (e.g., bromination using Br₂ or N-bromosuccinimide) followed by amination. For this compound, sequential reactions such as Ullmann coupling or catalytic hydrogenation could introduce amino groups. However, regioselectivity challenges may arise due to steric hindrance from the bromo substituent. Purity optimization requires column chromatography or recrystallization, as seen in analogous compounds like 2-amino-4-bromo-3,5-difluorobenzoic acid .
- Key Considerations : Monitor reaction intermediates using HPLC or TLC to confirm stepwise functionalization.
Q. How can the stability of this compound under varying storage conditions be evaluated?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperatures (e.g., 25°C, 40°C) over 1–3 months. Analyze degradation products via NMR and mass spectrometry. Stability data for 4-bromobenzoic acid ( ) suggests avoiding high temperatures and oxidizing agents, which likely applies to amino-substituted analogs.
- Key Considerations : Use inert atmospheres (N₂/Ar) for long-term storage to prevent oxidation of amino groups .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) and comparison to commercial standards (e.g., >98% purity thresholds in ).
- Structural Confirmation : ¹H/¹³C NMR to identify substituent positions, complemented by IR spectroscopy for functional groups (e.g., -NH₂, -COOH).
- Elemental Analysis : Verify stoichiometry (C, H, N, Br) .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and amino substituents influence the reactivity of this compound in coupling reactions?
- Methodology : Perform DFT calculations to map electron density distributions and compare reaction rates with analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid in ). Experimentally, test Suzuki-Miyaura coupling using Pd catalysts to assess bromo group reactivity.
- Data Contradictions : Conflicting reports on bromo group lability in similar compounds (e.g., 4-bromo-3-methylbenzoic acid in ) may arise from solvent polarity or catalyst choice. Systematic screening of conditions (e.g., DMF vs. THF) is advised .
Q. What strategies can resolve discrepancies in reported biological activities of brominated benzoic acid derivatives?
- Methodology : Conduct structure-activity relationship (SAR) studies using isomeric analogs (e.g., 2-amino vs. 3-amino substitution) to isolate substituent effects. For example, highlights antimicrobial activity in 2-amino-4-bromo-3-fluorobenzoic acid, suggesting fluorine’s role in bioactivity.
- Key Considerations : Use standardized assays (e.g., MIC for antimicrobial tests) and control for compound purity (>95%) to minimize variability .
Q. How can computational modeling predict the solubility and aggregation behavior of this compound in aqueous systems?
- Methodology : Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model hydration shells and aggregation. Validate predictions experimentally via dynamic light scattering (DLS) and solubility assays in buffers (pH 2–9).
- Data Contradictions : Discrepancies in solubility data for brominated benzoic acids (e.g., vs. 4) may arise from polymorphic forms. Use X-ray crystallography to confirm crystal packing .
Key Recommendations
- Synthetic Optimization : Prioritize regioselective bromination before amination to avoid competing side reactions.
- Biological Studies : Cross-validate bioactivity results with structural analogs (e.g., 3,5-dibromo-4-hydroxybenzoic acid in ) to isolate substituent effects.
- Data Reproducibility : Document solvent, catalyst, and storage conditions meticulously to address literature contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
